

## Physical and chemical properties of Azaperoned4

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An In-depth Technical Guide to the Physical and Chemical Properties of Azaperone-d4

#### Introduction

**Azaperone-d4** is the deuterated form of Azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug.[1][2] Azaperone is primarily used in veterinary medicine as a tranquilizer, particularly for pigs, due to its sedative and antiemetic effects.[1][3] It functions mainly as a dopamine receptor antagonist, crossing the blood-brain barrier to act on both D1 and D2 receptors.[4] The incorporation of deuterium atoms (d4) in the 4-fluorophenyl group makes **Azaperone-d4** a valuable tool in research and drug development, often used as an internal standard for quantitative analysis of Azaperone and its metabolites.[2] This guide provides a comprehensive overview of the physical and chemical properties of **Azaperone-d4**, detailed experimental protocols, and relevant biological pathways.

## **Physical and Chemical Properties**

The physical and chemical properties of **Azaperone-d4** are summarized in the table below. For comparative purposes, the properties of the non-deuterated Azaperone are also provided.

Table 1: Physical and Chemical Properties of Azaperone-d4



Property	Value	Reference
IUPAC Name	4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one	[5]
Synonyms	1-(4-Fluorophenyl-d4)-4-(4-(2-pyridinyl)-1-piperazin-yl)-1-butanone, 4'-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4, R-1929-d4	[6]
CAS Number	1173021-72-1	[5][6]
Molecular Formula	C19H18D4FN3O	[6]
Molecular Weight	331.42 g/mol	[6]
Exact Mass	331.19979748 Da	[5]
Appearance	Neat	
Solubility	Insoluble in water.[7] Soluble in DMSO (65 mg/mL) and Ethanol (34 mg/mL).[7]	

Table 2: Physical and Chemical Properties of Azaperone

Property	Value	Reference
CAS Number	1649-18-9	[4][7]
Molecular Formula	C19H22FN3O	[7]
Molecular Weight	327.4 g/mol	[7]
Solubility	Insoluble in water. Soluble in DMSO (65 mg/mL) and Ethanol (34 mg/mL).	[7]



# Experimental Protocols Synthesis of Azaperone

The synthesis of Azaperone involves a two-step process, which can be adapted for the synthesis of **Azaperone-d4** by using a deuterated starting material.

- Alkylation of 2-chloropyridine: 2-chloropyridine is alkylated with piperazine to produce 1-(pyridin-2-yl)piperazine.[1]
- Attachment of the sidechain: The resulting 1-(pyridin-2-yl)piperazine is reacted with 4-chloro-4'-fluorobutyrophenone to yield Azaperone.[1] For Azaperone-d4, 4-chloro-4'-fluoro-d4-butyrophenone would be used in this step.

### **Analysis of Azaperone and Azaperol in Tissue Samples**

Several methods have been developed for the detection and quantification of Azaperone and its primary metabolite, Azaperol, in animal tissues.

- 1. High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection[8]
- Sample Preparation:
  - Homogenize meat tissue in acetonitrile (1:4 tissue weight to solvent volume ratio).
  - Centrifuge the homogenate.
  - Evaporate the supernatant in a lyophilizer.
  - Dissolve the residue in 20 μL of ethanol.
  - Add 15 μL of perchloric acid for deproteinization.
- Chromatographic Conditions:
  - Column: C18 column (e.g., Gemini 5 μm, 4.6 mm x 150 mm).[9]
  - Mobile Phase: A mixture of 0.05 mol/L phosphate buffer (pH 3.00) and acetonitrile.[8] An alternative is acetonitrile:water (55:45) with 2.46 g/L anhydrous sodium acetate, with the



pH adjusted to 6.5 with acetic acid.[9]

- Flow Rate: 1.2 mL/min.[9]
- Detection: UV detection at 245 nm.[8]
- Retention Times: Approximately 4.95 min for Azaperone and 7.5 min for Azaperol under specific conditions.[9]
- 2. Gas Chromatography/Mass Spectrometry (GC/MS)[10]
- Sample Preparation:
  - Grind swine liver tissue with dry ice.
  - Extract the drug with acetonitrile.
  - Add sodium chloride buffer to the extract.
  - Perform solid-phase extraction (SPE) using a cartridge designed for acidic and neutral drug residues.
  - Wash the cartridge with methanol and condition with sodium phosphate buffer.
  - Elute Azaperone and Azaperol with 2% ammonium hydroxide in ethyl acetate.
  - Evaporate the extracts to dryness under a stream of nitrogen.
  - Reconstitute the residue in ethyl acetate.
- GC/MS Conditions:
  - Analytical Column: DB-1.[10]
  - Ionization: Electron Ionization (EI).[10]
  - Detection Mode: Selected-Ion Monitoring (SIM) of the parent ion, base peak ion, and one diagnostic fragment ion for both compounds.[10]



3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

**Azaperone-d4** is often used as an internal standard for the determination of Azaperone and Azaperol in animal muscles by LC-MS/MS. While specific protocol details are not extensively provided in the search results, this technique is noted for its high sensitivity and confirmatory capabilities at trace levels.[11]

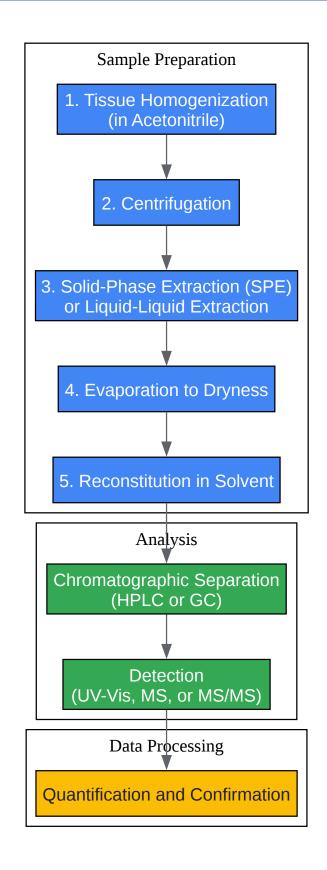
#### **Mechanism of Action and Metabolism**

Azaperone is a neuroleptic agent that primarily acts as a central and peripheral dopamine receptor blocker.[12] This antagonism of dopamine receptors, particularly D1 and D2, in the brain leads to its sedative and anti-aggressive effects.[4][13] It also exhibits some antihistaminic and anticholinergic properties.[2]

In vivo, Azaperone is rapidly metabolized, with its main metabolite being Azaperol, which is formed by the reduction of the butanone group.[9][12] Azaperol also possesses pharmacological activity, although it is less potent than the parent compound.[9]

#### **Visualizations**

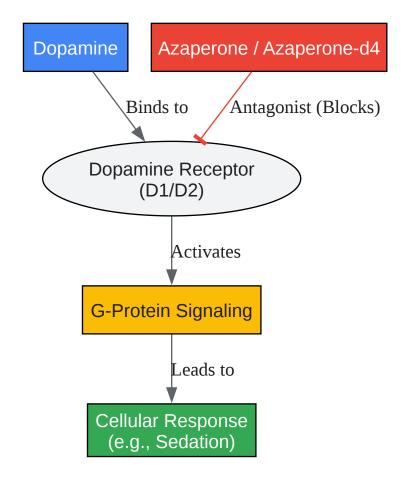




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Caption: Experimental workflow for the analysis of Azaperone in tissues.





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Caption: Azaperone's mechanism as a dopamine receptor antagonist.



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Caption: Metabolic conversion of Azaperone to Azaperol.

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